molecular formula C23H20N2O3 B15019418 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B15019418
M. Wt: 372.4 g/mol
InChI Key: RMVGYAMESUVTBJ-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol. The final step involves the acylation of the benzoxazole derivative with phenoxyacetic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • 5-Amino-2-(1,3-benzoxazol-2-yl)phenol

Uniqueness

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide stands out due to its unique combination of the benzoxazole and phenoxyacetamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H20N2O3/c1-15-11-20-21(12-16(15)2)28-23(25-20)17-7-6-8-18(13-17)24-22(26)14-27-19-9-4-3-5-10-19/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

RMVGYAMESUVTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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